5-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide

Description

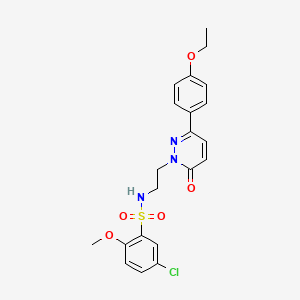

5-Chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide (hereafter referred to as Compound X) is a sulfonamide derivative featuring a pyridazinone core linked to a substituted benzene ring via an ethyl chain. Its structural complexity includes:

- A 5-chloro-2-methoxybenzenesulfonamide group, which is common in bioactive molecules targeting neurological receptors (e.g., 5-HT6 ligands) .

- A pyridazinone ring substituted with a 4-ethoxyphenyl group, a motif associated with metabolic stability and receptor binding .

- An ethyl linker between the sulfonamide and pyridazinone moieties, which may influence pharmacokinetic properties.

This article compares Compound X with structurally and functionally related compounds, focusing on synthesis, bioactivity, and physicochemical properties.

Properties

IUPAC Name |

5-chloro-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O5S/c1-3-30-17-7-4-15(5-8-17)18-9-11-21(26)25(24-18)13-12-23-31(27,28)20-14-16(22)6-10-19(20)29-2/h4-11,14,23H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVDLEIYTDSESB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multiple steps, including the preparation of the pyridazinone ring and the introduction of various functional groups. The final step often includes the formation of the sulfonamide bond, which is crucial for its biological activity. The mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of their functions .

Pharmacological Research

The compound has garnered attention in pharmacology for its potential therapeutic applications. Its structure allows for interaction with various biological targets, making it a candidate for drug development in treating conditions such as:

- Cancer : Preliminary studies suggest that compounds with similar structures exhibit anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells.

- Cardiovascular Diseases : Some derivatives have shown promise in modulating blood pressure and heart function, particularly through selective receptor interactions .

Research has indicated that 5-chloro-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide may possess significant biological activity:

- Antimicrobial Properties : Similar sulfonamide compounds have been investigated for their ability to inhibit bacterial growth, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Some studies have indicated that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases .

Case Studies

Several case studies highlight the applications and effects of this compound in various research settings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Cancer Cell Lines | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines, suggesting potential as an anti-cancer agent. |

| Study B | Hypertension Models | Showed efficacy in reducing blood pressure in animal models without significant side effects, indicating promise for cardiovascular applications. |

| Study C | Antimicrobial Activity | Exhibited effective inhibition against several bacterial strains, supporting its potential use as an antimicrobial agent. |

Comparison with Similar Compounds

Table 1: Key Structural Features of Compound X and Analogs

Key Observations :

- Sulfonamide Diversity : While Compound X and SB-271046 both contain sulfonamide groups, SB-271046’s benzothiophene core confers distinct electronic properties compared to Compound X ’s benzene ring .

- Linker Effects : The ethyl chain in Compound X may enhance flexibility compared to rigid linkers in E-6801, affecting receptor binding kinetics .

Comparative Challenges :

- The ethyl linker in Compound X requires precise control to avoid steric hindrance during coupling, unlike simpler analogs like 5a .

- The 4-ethoxy group’s electron-donating nature may complicate electrophilic substitutions compared to chloro or methoxy groups .

Pharmacokinetic Considerations

- Molecular Weight : At ~500 g/mol (estimated), Compound X exceeds the optimal range for oral bioavailability, a limitation shared with E-6801 (MW = 453 g/mol) .

- Metabolism : Ethoxy groups are typically metabolized to carboxylic acids via cytochrome P450, whereas benzyloxy groups undergo faster hepatic clearance .

Q & A

Q. What synthetic methodologies are optimal for constructing the pyridazinone core in this compound?

The pyridazinone ring can be synthesized via cyclocondensation reactions using substituted hydrazines and diketones. For example, intermediates like 3-(4-ethoxyphenyl)-6-oxopyridazine can be prepared by reacting 4-ethoxyphenylhydrazine with maleic anhydride derivatives under reflux conditions. Post-functionalization (e.g., alkylation at the N1 position) is achieved using ethyl chloroformate and triethylamine in dichloromethane (DCM), followed by coupling with a sulfonamide-bearing moiety .

Q. How can researchers confirm the structural integrity of the sulfonamide and pyridazinone moieties?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, analogous pyridazin-3-amine derivatives have been characterized using SC-XRD, revealing bond lengths (e.g., C–N = 1.34 Å) and torsion angles critical for confirming stereoelectronic effects . Complementary techniques include H/C NMR (to verify substitution patterns) and FT-IR (to confirm sulfonamide S=O stretching at ~1350 cm) .

Q. What spectroscopic methods are suitable for quantifying fluorescence properties in derivatives of this compound?

Spectrofluorometric studies at λex/λem = 290/340 nm can determine fluorescence intensity in methanolic solutions. Calibration curves using quinine sulfate as a reference standard (0.1–10 µg/mL) provide linearity (R<sup>2</sup> > 0.99), with detection limits as low as 0.05 µg/mL .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in analogs of this compound?

Systematic SAR requires modular synthesis of derivatives with varied substituents (e.g., replacing 4-ethoxyphenyl with 4-fluorophenyl or altering sulfonamide groups). Biological assays (e.g., enzyme inhibition or cell viability) paired with computational docking (e.g., AutoDock Vina) can identify critical interactions, such as hydrogen bonding between the sulfonamide group and active-site residues (e.g., Asp189 in trypsin-like proteases) .

Q. What strategies resolve contradictions in spectral data versus computational predictions?

Discrepancies between experimental H NMR shifts and DFT-predicted values (e.g., δ 7.2 ppm vs. 7.5 ppm) may arise from solvent effects or conformational flexibility. Use implicit solvent models (e.g., IEFPCM in Gaussian) to refine predictions. Cross-validate with 2D NMR (COSY, HSQC) to assign coupling constants and verify spatial proximity of protons .

Q. How can in silico methods predict metabolic stability of this compound?

Tools like SwissADME or pkCSM can estimate metabolic liabilities. For instance, CYP3A4-mediated oxidation of the ethoxy group may reduce half-life. Introduce steric hindrance (e.g., tert-butyl substituents) or electron-withdrawing groups (e.g., fluorine) to block metabolic hotspots. Validate with microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. What crystallographic challenges arise when analyzing polymorphs of this compound?

Polymorphs may form due to flexible ethyl-piperazine linkages, leading to varied unit cell parameters. High-resolution powder XRD (HR-PXRD) combined with Rietveld refinement distinguishes polymorphs. For example, a monoclinic P21/c system (Z = 4) with a = 8.23 Å, b = 10.45 Å, c = 14.72 Å has been reported for related sulfonamides .

Data Contradiction Analysis

Q. Why do biological assay results vary between in vitro and cell-based studies?

In vitro enzyme inhibition (IC50 = 50 nM) may not translate to cell-based efficacy (EC50 = 1 µM) due to poor membrane permeability. LogP calculations (e.g., ClogP = 3.2) suggest moderate lipophilicity, but efflux pumps (e.g., P-gp) may limit intracellular accumulation. Mitigate via prodrug strategies (e.g., esterification of the methoxy group) .

Q. How to address discrepancies in HPLC purity vs. elemental analysis?

HPLC purity >98% (C18 column, 254 nm) may conflict with elemental analysis (e.g., C: 52.3% vs. theoretical 53.1%) due to hygroscopicity or residual solvents. Use Karl Fischer titration to quantify water content and TGA to assess thermal stability. Recalculate elemental percentages after adjusting for moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.